

Tivozanib Hydrate in Murine Models: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Tivozanib hydrate

Cat. No.: B560398

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **tivozanib hydrate** in mouse models for preclinical cancer research. The included protocols are based on established methodologies and published studies to ensure reproducibility and accuracy in experimental design.

Introduction to Tivozanib Hydrate

Tivozanib is a potent and selective oral tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3][4][5] By inhibiting these receptors, tivozanib effectively blocks the VEGF signaling pathway, a critical mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.[1][6][7] Its high selectivity for VEGFRs may contribute to a more favorable safety profile compared to other TKIs with broader target ranges.[1] Preclinical studies in various mouse xenograft models have demonstrated significant anti-tumor activity, leading to its investigation and approval for certain human cancers.[6]

Quantitative Data Summary

The following tables summarize the dosages and administration schedules of **tivozanib hydrate** used in various mouse models as reported in preclinical studies.

Table 1: **Tivozanib Hydrate** Monotherapy in Mouse Xenograft Models

Tumor Model (Cell Line)	Mouse Strain	Tivozanib Hydrate Dose (mg/kg/day)	Administration Route	Treatment Schedule	Key Findings
Calu-6 (Lung Carcinoma)	Athymic Nude	0.04 - 1	Oral	Daily for 14-21 days	Inhibition of tumor growth, angiogenesis, and vascular permeability. [3]
MX-1 (Breast Cancer)	Nude	20	Oral	Daily	Robust tumor growth inhibition.
Her2-engineered (Breast Cancer)	Nude	5	Oral	Daily	Modest tumor growth inhibition.
Choroidal Neovascularization	C57BL/6	1	Oral	Daily	Suppressed development and regression of established CNV.

Table 2: **Tivozanib Hydrate** in Combination Therapy in Mouse Xenograft Models

Tumor Model (Cell Line)	Mouse Strain	Tivozanib Hydrate Dose (mg/kg/day)	Combination Agent(s) & Dose	Administration Route	Treatment Schedule	Key Findings
Her2-engineered (Breast Cancer)	Nude	5	Capecitabine (300 mg/kg/day)	Oral	Tivozanib: Daily; Capecitabine: 14 days on, 7 days off	Complete tumor growth inhibition.
MX-1 (Breast Cancer)	Nude	20	5-FU (100 mg/kg) or Docetaxel (10 mg/kg)	Oral (Tivozanib), TBD (Chemo)	Tivozanib: Daily; Chemo: Weekly for 3 weeks	Enhanced anti-cancer effects compared to monotherapy.

Experimental Protocols

Preparation of Tivozanib Hydrate for Oral Administration

Materials:

- **Tivozanib hydrate** powder
- Dimethyl sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or Corn oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Stock Solution Preparation:
 - Aseptically weigh the required amount of **tivozanib hydrate** powder.
 - Dissolve the powder in 100% DMSO to create a concentrated stock solution. **Tivozanib hydrate** is soluble in DMSO at approximately 25 mg/mL.
 - Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can aid in dissolution.
 - Store the stock solution at -20°C for long-term storage.
- Working Solution Preparation (for daily use):
 - Aqueous-based vehicle:
 - Thaw the DMSO stock solution.
 - For a final solution with a low percentage of DMSO (e.g., <10%), dilute the stock solution in sterile PBS (pH 7.2).
 - It is recommended to prepare this working solution fresh daily and not to store it for more than one day.
 - Oil-based vehicle:
 - Thaw the DMSO stock solution.
 - Dilute the stock solution in corn oil to the final desired concentration.
 - Vortex the working solution thoroughly before each administration to ensure a homogenous suspension.

Subcutaneous Xenograft Tumor Model Protocol (Example: Calu-6)

Materials:

- Calu-6 human lung carcinoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile PBS
- Trypsin-EDTA
- Matrigel®
- Athymic nude mice (4-6 weeks old)
- 1 mL syringes with 27-gauge needles
- Digital calipers

Protocol:

- Cell Preparation:
 - Culture Calu-6 cells in complete medium until they reach 70-80% confluency.
 - Harvest the cells by trypsinization, followed by neutralization with complete medium.
 - Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.
 - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1×10^7 cells/mL. Keep the cell suspension on ice.
- Tumor Implantation:
 - Anesthetize the athymic nude mice.
 - Subcutaneously inject 100 μ L of the cell suspension (containing 1 million cells) into the right flank of each mouse.
- Tumor Growth Monitoring:

- Allow the tumors to establish and grow.
- Measure the tumor dimensions 2-3 times per week using digital calipers.
- Calculate the tumor volume using the formula: $\text{Volume} = (\text{width})^2 \times \text{length} / 2$.
- Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

Oral Administration of Tivozanib Hydrate

Materials:

- Prepared **tivozanib hydrate** working solution
- Appropriate sized oral gavage needles (e.g., 20-22 gauge, straight or curved)
- 1 mL syringes

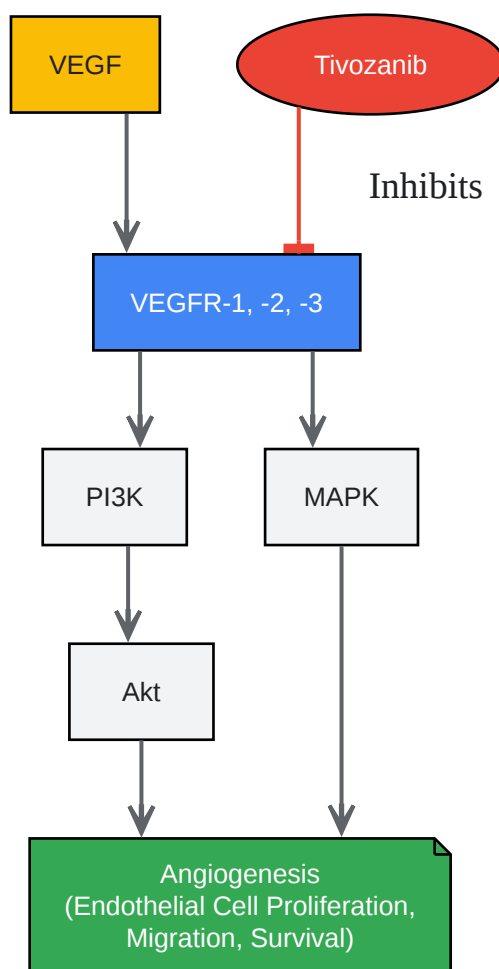
Protocol:

- Animal Handling:
 - Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
- Gavage Procedure:
 - Draw the calculated dose of the tivozanib working solution into a 1 mL syringe fitted with an oral gavage needle.
 - Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
 - Gently advance the needle until it reaches the stomach.
 - Slowly administer the solution.
 - Carefully withdraw the gavage needle.

- Monitor the mouse for a short period after administration to ensure there are no signs of distress.

Visualizations

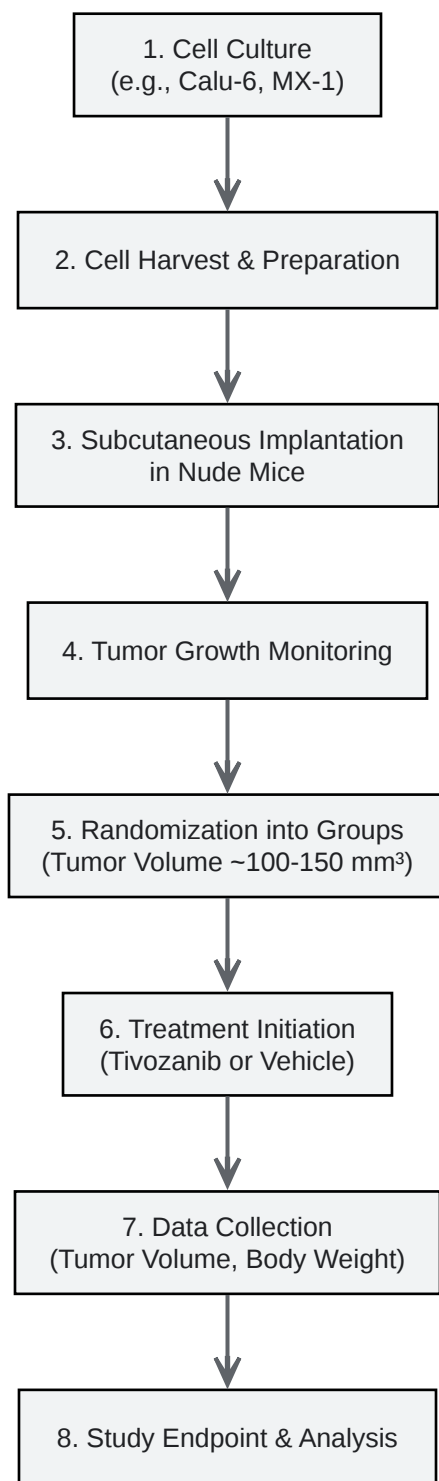
Tivozanib Signaling Pathway



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Caption: Tivozanib inhibits VEGFR, blocking downstream PI3K/Akt and MAPK signaling to reduce angiogenesis.

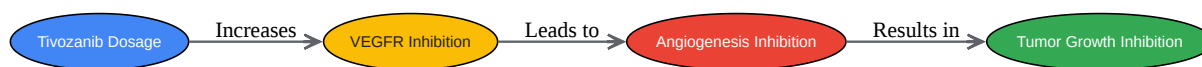
Experimental Workflow for Tivozanib Efficacy Study



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Caption: Workflow for evaluating tivozanib efficacy in a subcutaneous mouse xenograft model.

Tivozanib Dosage and Anti-Tumor Effect Relationship



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Caption: The logical relationship between increasing tivozanib dosage and the resulting anti-tumor effect.

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